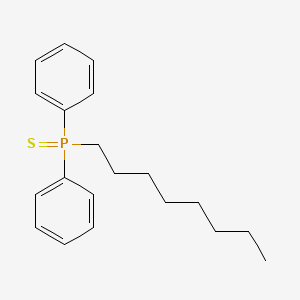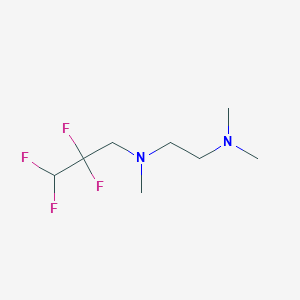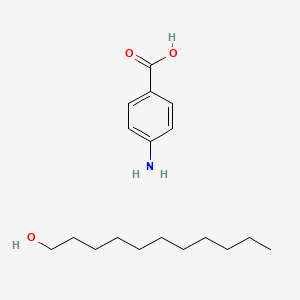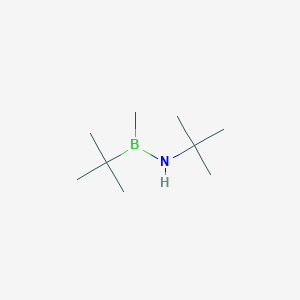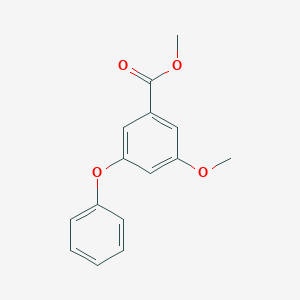
6-Methylhept-5-en-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylhept-5-en-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It is characterized by a unique structure that includes both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Alkyne Addition Reaction: : One common method to synthesize 6-Methylhept-5-en-2-yn-1-ol involves the addition of an alkyne to an aldehyde. For example, the reaction between 3-methyl-1-butyne and propargyl aldehyde under basic conditions can yield the desired product.
-
Grignard Reaction: : Another method involves the use of a Grignard reagent. The reaction of 3-methyl-1-butyne with ethylmagnesium bromide followed by the addition of formaldehyde can produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 6-Methylhept-5-en-2-yn-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for such reductions.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
6-Methylhept-5-en-2-yn-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : This compound can be used in the study of enzyme mechanisms and metabolic pathways involving alkyne and alkene groups.
-
Medicine: : It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
-
Industry: : this compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism by which 6-Methylhept-5-en-2-yn-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s alkyne and alkene groups are targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the compound’s double and triple bonds are hydrogenated to form alkanes or alkenes.
Vergleich Mit ähnlichen Verbindungen
6-Methylhept-5-en-2-yn-1-ol can be compared with other similar compounds such as:
Hept-5-en-2-yn-1-ol: Lacks the methyl group at the 6th position, making it less sterically hindered.
6-Methylhept-5-en-2-ol: Contains an alkene but lacks the alkyne group, resulting in different reactivity.
6-Methylhept-2-yn-1-ol: The position of the alkyne group is different, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of both an alkyne and an alkene group, providing a versatile platform for various chemical transformations.
Eigenschaften
CAS-Nummer |
119614-32-3 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
6-methylhept-5-en-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-8(2)6-4-3-5-7-9/h6,9H,4,7H2,1-2H3 |
InChI-Schlüssel |
GNZOJJLKDCEDKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC#CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


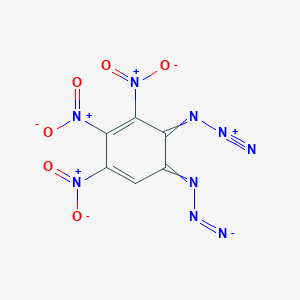

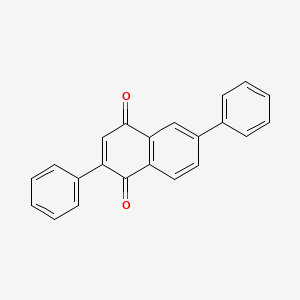
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
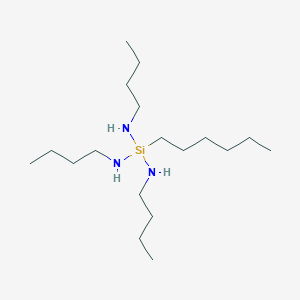
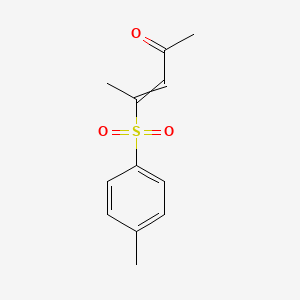
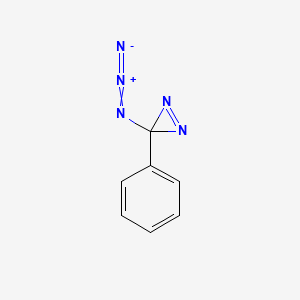
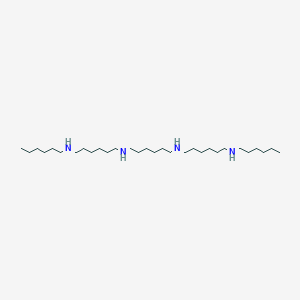
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
